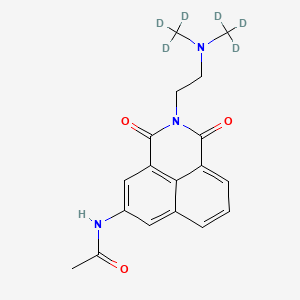

N-Acetyl Amonafide-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacodynamics and Dose Optimization Amonafide, extensively metabolized including N-acetylation to an active metabolite, shows variability in toxicity based on acetylator phenotype. Studies aimed to define optimal dosing for different phenotypes, revealing that fast acetylators of amonafide experience greater toxicity than slow acetylators. This led to recommended phase II testing doses of 250 and 375 mg/m² for fast and slow acetylators, respectively. The pharmacodynamic analysis incorporated acetylator phenotype, plasma concentration, gender, and pretreatment WBC for dose optimization (Ratain et al., 1993).

Development of Derivatives to Minimize Toxicity The synthesis of amonafide derivatives that are structurally similar but not subject to NAT2 acetylation aimed to retain anticancer properties while eliminating toxicity. These derivatives, termed 'numonafides', have demonstrated similar cancer cell-selective growth inhibition, DNA intercalation, and topoisomerase II inhibition activities to amonafide, but with potentially reduced toxicity (Norton et al., 2008).

Pharmacogenetics in Anticancer Therapy Pharmacogenetics plays a significant role in the clinical relevance of anticancer drugs like amonafide. The active metabolite, N-acetyl-amonafide, varies in toxicity based on genetic differences in N-acetylation. This variability highlights the importance of pharmacogenetics in cancer chemotherapy, guiding dose individualization and management strategies (Innocenti et al., 2001).

Pharmacokinetics and Metabolism Studies Understanding amonafide's pharmacokinetics and metabolism is crucial for optimizing its therapeutic use. Studies have shown that amonafide is eliminated from plasma with a terminal half-life of 3.5 hours, with renal excretion accounting for a significant portion of the administered dose. Metabolite analysis revealed various N-acetylated species as major metabolites, highlighting the importance of understanding its metabolic pathways in human subjects (Felder et al., 1987).

Pharmacodynamic Modeling for Individualized Dosing Pharmacodynamic modeling has been employed to further refine amonafide dosing strategies. By considering factors like acetylator phenotype, gender, and pretreatment WBC, more accurate dosing strategies have been developed to reduce variability in leukopenia, a common side effect. This approach represents a significant advancement in personalized medicine for cancer therapy (Ratain et al., 1996).

Exploration of Amonafide Derivatives with Reduced Toxicity Research into amonafide derivatives such as UNBS3157 and UNBS5162 has shown promising results in reducing toxicity while maintaining antitumor efficacy. These derivatives offer a potential therapeutic advantage over amonafide, with studies indicating their efficacy in murine models of human cancer without the hematotoxicity associated with amonafide (Dumont et al., 2006).

Mechanism of Action

Target of Action

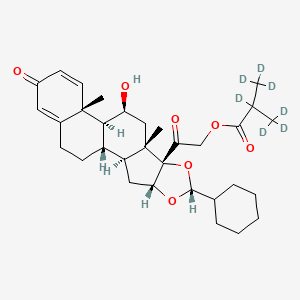

N-Acetyl Amonafide-d6, a metabolite of Amonafide , primarily targets Topoisomerase II (Top2) . Top2 is an enzyme that plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in the relaxation of supercoiled DNA, which is essential for the replication of DNA and the transcription of genes .

Mode of Action

This compound acts as a Top2 poison . It stabilizes the Top2-DNA covalent complexes, leading to DNA damage and cell death . Unlike most Top2 poisons, the action of its parent compound, Amonafide, against Top2 is largely ATP independent . Moreover, Amonafide leads to the cleavage of DNA at a very restricted set of sites compared to other Top2 poisons . These unique properties suggest that Amonafide may target Top2 in an unconventional way .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the DNA replication and transcription process. By targeting Top2 and stabilizing the Top2-DNA covalent complexes, it interferes with the normal functioning of the DNA replication and transcription process .

Pharmacokinetics

Amonafide, the parent compound of this compound, is metabolized by N-acetyl transferase 2 (NAT2) to form N-Acetyl Amonafide . The toxicity of Amonafide regimens is associated with higher levels of NAT2 activity . Fast acetylators of Amonafide experienced greater myelosuppression than slow acetylators, leading to the recommendation of a reduced dose of Amonafide for fast acetylators .

Result of Action

The primary molecular effect of this compound is the induction of DNA damage through the stabilization of Top2-DNA covalent complexes . This leads to cell death, particularly in cancer cells. At the cellular level, this compound induces higher levels of Top2 covalent complexes than Amonafide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. One such factor is the metabolic activity of NAT2, which can vary among individuals . This variability can affect the metabolism of Amonafide to N-Acetyl Amonafide, thereby influencing the drug’s action and toxicity .

properties

IUPAC Name |

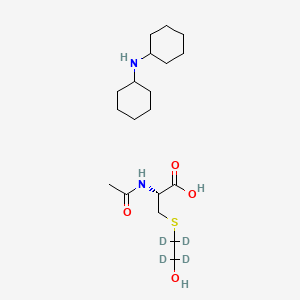

N-[2-[2-[bis(trideuteriomethyl)amino]ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22)/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQUFGOEIGXAOM-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)

![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)